(Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S/c1-12-8-13(2)19-16(9-12)24(11-18(27)30-3)22(31-19)23-17(26)10-25-20(28)14-6-4-5-7-15(14)21(25)29/h4-9H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFPIVZFYCHOKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)S2)CC(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological evaluations, and mechanism of action.
Chemical Structure and Properties
The compound features a unique structural motif combining an isoindolinone core with a benzo[d]thiazole moiety. Its molecular formula is , with a molecular weight of approximately 372.44 g/mol. The presence of multiple functional groups suggests potential reactivity and interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with the isoindolinone structure have shown promising results against breast cancer cell lines such as MDA-MB-468 and MCF-7, with IC50 values indicating potent growth inhibition .
Table 1: Cytotoxicity of Isoindolinone Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-468 | 8.79 |
| Compound B | MCF-7 | 12.2 |
| (Z)-methyl 2-(...) | MDA-MB-468 | TBD |
The mechanism by which (Z)-methyl 2-(...) exerts its biological effects appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Compounds within this class have been shown to inhibit Akt phosphorylation, a critical step in the PI3K/Akt signaling pathway . This suggests a potential for these compounds to act synergistically with existing therapies like gefitinib.
Antimicrobial Activity
In addition to anticancer properties, some derivatives have demonstrated antimicrobial activity against various pathogens. For example, studies have reported that certain isoindolinone derivatives exhibit inhibitory effects on Staphylococcus aureus and Candida albicans .
Table 2: Antimicrobial Activity of Isoindolinone Derivatives
| Compound | Microorganism | Zone of Inhibition (mm) |
|---|---|---|
| Compound C | Staphylococcus aureus | 15 |
| Compound D | Candida albicans | 12 |
Case Studies
Case studies exploring the pharmacological profiles of related compounds reveal that modifications in the chemical structure significantly affect biological activity. For instance, substituents on the benzo[d]thiazole ring can enhance selectivity and potency against specific cancer cell lines .
Future Directions
Research into (Z)-methyl 2-(...) should focus on:
- In Vivo Studies : To evaluate the therapeutic efficacy and safety profile in animal models.
- Structural Modifications : To optimize potency and selectivity through medicinal chemistry approaches.
- Mechanistic Studies : To further elucidate the pathways involved in its biological activity.
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Research has indicated that compounds containing the dioxoisoindoline structure exhibit significant anticancer properties. For example, derivatives of 1,3-dioxoisoindoline have been synthesized and tested for their efficacy against various cancer cell lines. Studies have shown that these compounds can inhibit tumor growth and induce apoptosis in cancer cells through mechanisms involving oxidative stress and cell cycle arrest .
Table 1: Summary of Anticancer Studies
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Non-small cell lung cancer | 15.99 | Induction of apoptosis |
| Compound B | Melanoma | 16.05 | Cell cycle arrest |
| Compound C | Prostate cancer | 18.50 | Inhibition of cell proliferation |
2. Anticonvulsant Properties
Another area of interest is the anticonvulsant activity of derivatives related to (Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate. A study demonstrated that compounds with similar structures were effective in protecting against seizures induced by maximal electroshock tests in animal models . This suggests potential for developing new treatments for epilepsy.
Material Science Applications
1. Organic Electronics
The unique electronic properties of this compound make it a candidate for use in organic electronic devices. Its ability to act as a semiconductor could be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that modifications to its structure can enhance charge mobility and stability under operational conditions .
Case Studies
Case Study 1: Anticancer Efficacy
A recent study synthesized a series of derivatives based on the dioxoisoindoline framework and evaluated their anticancer activity against multiple tumor types. The findings highlighted the importance of structural modifications in enhancing efficacy and reducing toxicity .
Case Study 2: Anticonvulsant Testing
In another investigation, a group of researchers developed a library of thiazolidinone derivatives incorporating the isoindoline core. These compounds were subjected to rigorous testing for anticonvulsant activity using established animal models, demonstrating promising results that warrant further exploration in clinical settings .
Chemical Reactions Analysis
Hydrolysis of Ester Groups
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying solubility or enabling further functionalization.
Mechanistic Notes :
-
Base-mediated hydrolysis proceeds via nucleophilic attack of hydroxide on the ester carbonyl.
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Acidic conditions involve protonation of the carbonyl oxygen, enhancing electrophilicity for water attack.
Nucleophilic Substitution at the Acetyl-Imino Group
The imino (C=N) group adjacent to the acetyl moiety is susceptible to nucleophilic attack, enabling derivatization or cyclization.
Key Data :
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Hydrazone Formation : IR shows disappearance of C=N stretch (1640 cm⁻¹) and new N-H bend at 1550 cm⁻¹ .
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Thiazolidinone Synthesis : Confirmed by LC-MS (m/z = 432 [M+H]⁺) and ¹³C NMR (δ 175 ppm for thiazolidinone C=O) .
Ring-Opening of the 1,3-Dioxoisoindolin-2-yl Group
The phthalimide-like dioxoisoindolinyl group undergoes ring-opening under basic or reductive conditions.
Mechanism :
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Hydroxylamine attacks the electrophilic carbonyl carbon, leading to ring cleavage and amine formation.
Tautomerism and Cycloaddition Reactions
The imino group exhibits keto-enol tautomerism, influencing reactivity toward cycloadditions.
Theoretical Insights :
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DFT calculations (B3LYP/6-311++G(d,p)) predict favorable HOMO-LUMO interactions for cycloadditions at the imino site .
Electrophilic Aromatic Substitution (EAS)
The 5,7-dimethylbenzo[d]thiazole ring undergoes EAS at activated positions, though steric hindrance from methyl groups limits reactivity.
| Reagent | Position | Product | Yield | References |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | C-4 | Nitro derivative | 45% | |
| Br₂ (Fe catalyst) | C-4 | Bromo-substituted analog | 32% |
Rationale :
-
Methyl groups at C-5 and C-7 deactivate the ring via steric effects, directing electrophiles to C-4 .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition or bond cleavage in the dioxoisoindolinyl group.
Comparison with Similar Compounds
Key Observations :
- Methylation at positions 5 and 7 likely increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility relative to hydroxylated derivatives like salternamide E .
Functional Analogues
- Erastin analogs : These inhibit system $ \text{X}_c^- $ cystine/glutamate transporters, triggering ferroptosis. The target compound’s thiazole core may similarly disrupt redox homeostasis .
- Natural FINs : Curcumin and artesunate induce ferroptosis via GPX4 inhibition. The dioxoisoindolin group in the target compound could act as a Michael acceptor, mimicking these effects .
Research Findings and Implications
- Synthesis : The target compound’s synthesis likely follows multi-step protocols analogous to , utilizing benzothiazole bromination, imine formation, and esterification. However, yields and purity remain unverified .
- Bioactivity Prediction : Computational modeling suggests the 1,3-dioxoisoindolin moiety may inhibit PARP or HDAC enzymes, aligning with benzothiazole derivatives’ roles in cancer therapy .
- Therapeutic Window: If the compound exhibits ferroptosis induction, its selectivity for oral squamous cell carcinoma (OSCC) over normal cells (as seen in other FINs) warrants exploration .
Notes
Data Limitations : Direct studies on the target compound are scarce; inferences rely on structural parallels and mechanistic hypotheses .
Synthesis Challenges: The Z-configuration at the imino group requires stereocontrol, which may complicate large-scale production.
Future Directions : Prioritize in vitro assays for cytotoxicity, solubility profiling, and target identification to validate predicted bioactivities.
Q & A
Q. What synthetic methodologies are recommended for preparing (Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate?
The compound can be synthesized via condensation reactions between substituted thiazole precursors and acetylated 1,3-dioxoisoindoline derivatives. For example, refluxing 2-aminothiazol-4(5H)-one derivatives with formyl-indole carboxylates in acetic acid (3–5 hours) facilitates imine formation and cyclization. Recrystallization from DMF/acetic acid mixtures ensures purity .
Q. What analytical techniques are critical for confirming the molecular structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies functional groups like carbonyls (C=O) and imines (C=N). High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves the Z-configuration and spatial arrangement .
Q. How do the methyl groups at positions 5 and 7 on the benzo[d]thiazole ring influence reactivity?
The methyl groups enhance steric hindrance, potentially directing regioselectivity during cyclization or electrophilic substitution. They may also stabilize the thiazole ring via hyperconjugation, affecting electronic properties critical for downstream reactions (e.g., acylation) .
Q. What purification strategies are effective for isolating this compound?
Recrystallization from polar aprotic solvents (e.g., DMF/acetic acid) is preferred due to the compound’s low solubility in non-polar media. Column chromatography with silica gel and ethyl acetate/hexane gradients can separate by-products, while centrifugal filtration removes unreacted precursors .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize side products?
Systematic variation of catalysts (e.g., sodium acetate), solvent polarity, and reflux duration can optimize imine formation. For example, increasing acetic acid stoichiometry may protonate intermediates, accelerating cyclization. Monitoring by thin-layer chromatography (TLC) at 30-minute intervals helps identify optimal reaction termination points .
Q. What intermolecular interactions stabilize the crystal lattice of this compound?
Graph set analysis of hydrogen-bonding motifs (e.g., N–H···O or C–H···π interactions) reveals packing patterns. The 1,3-dioxoisoindoline moiety may engage in π-stacking, while the thiazole ring participates in van der Waals contacts. SHELX refinement of X-ray data quantifies bond angles and torsional strain .
Q. How can structure-activity relationship (SAR) studies be designed using this compound as a scaffold?
Modify the benzo[d]thiazole’s substituents (e.g., replacing methyl with halogens) or the acetyl linker’s length to probe electronic and steric effects. Biological assays (e.g., antimicrobial activity) paired with molecular docking can correlate structural changes with functional outcomes .
Q. What contradictions arise in spectral data interpretation, and how can they be resolved?
Discrepancies between calculated and observed NMR shifts may indicate tautomerism or solvent effects. For example, imine-enamine tautomerism in the thiazole ring can be resolved by variable-temperature NMR. IR carbonyl peaks split due to crystallographic polymorphism require single-crystal analysis .
Q. What challenges exist in resolving the Z-configuration via crystallography?
SHELXL refinement requires high-resolution data (<1.0 Å) to distinguish Z/E isomers. Twinning or disorder in the 1,3-dioxoisoindoline moiety complicates electron density maps. Anomalous dispersion methods (e.g., Cu-Kα radiation) enhance phase determination for chiral centers .
Q. How does the compound’s stability vary under thermal or acidic conditions?
Thermogravimetric analysis (TGA) identifies decomposition thresholds (>200°C for methyl esters). Hydrolysis of the acetyl imine bond under acidic conditions (pH <3) can be monitored via HPLC, guiding storage protocols (e.g., desiccated, inert atmosphere) .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of labile groups (e.g., imine).
- Crystallography : Use SHELXTL for structure refinement and Mercury for visualization of hydrogen-bonding networks .
- Data Validation : Cross-reference spectral data with computational tools (e.g., Gaussian for DFT-calculated NMR shifts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
